
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as FMF-OHA, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor of the enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is involved in the metabolism of prostaglandins. FMF-OHA has been shown to have promising effects in preclinical studies, and its mechanism of action and potential applications are being investigated.
Aplicaciones Científicas De Investigación
Role of Orexin Receptor Mechanisms in Compulsive Behavior
The study by Piccoli et al. (2012) explores the role of orexin receptors in compulsive food consumption in rats, suggesting potential applications of receptor antagonists in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Chemical Reactions
Pimenova et al. (2003) focused on the synthesis and reactions of various compounds, demonstrating the methodology in creating and modifying chemical structures for potential applications in drug development or chemical research (Pimenova et al., 2003).
Pharmacokinetics and Metabolism Studies
Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, which could be relevant for understanding the metabolism and bioavailability of complex organic compounds in preclinical studies (Wu et al., 2006).
Environmental Implications of Chemical Oxidation
Alvarez et al. (2009) investigated the OH-initiated photo-oxidation of furan derivatives, providing insight into environmental impacts and degradation processes of organic compounds in atmospheric conditions (Alvarez et al., 2009).
Fluorescence Assay Development
Pou et al. (1993) synthesized a fluorophore-nitroxide compound for detecting oxygen-centered free radicals, illustrating the development of tools for biological and chemical assays (Pou et al., 1993).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-9-2-3-11(6-12(9)16)18-15(21)14(20)17-7-13(19)10-4-5-22-8-10/h2-6,8,13,19H,7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEZHEYFDYNLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)
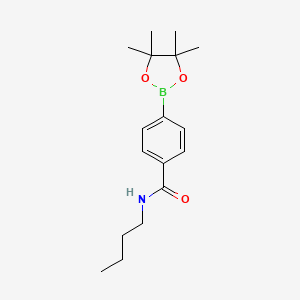

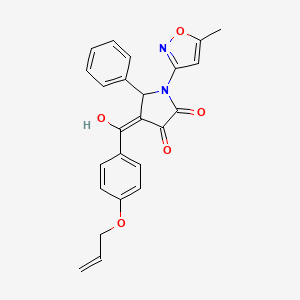
![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)
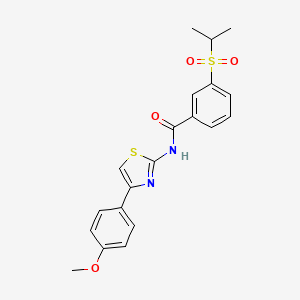
![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)
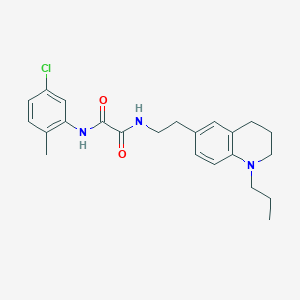


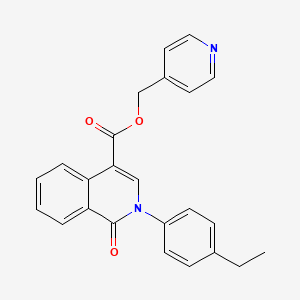
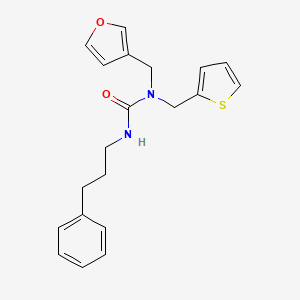
![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)